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Compound Name: 4,5-Dichloro-6-methoxypyrimidine

Cat. No.: B2564934

An In-depth Technical Guide to 4,5-Dichloro-6-
methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Strategic Importance
of 4,5-Dichloro-6-methoxypyrimidine

In the landscape of modern medicinal chemistry and agrochemical synthesis, the pyrimidine
scaffold remains a cornerstone of innovation. Its presence in the nucleic acids of DNA and RNA
has made it a biologically relevant starting point for the design of a vast array of therapeutic
agents. Within this privileged class of heterocycles, 4,5-Dichloro-6-methoxypyrimidine (CAS
No. 1806367-42-9) emerges as a highly versatile and reactive intermediate. The strategic
placement of two chlorine atoms and a methoxy group on the pyrimidine ring provides a
nuanced platform for synthetic elaboration, making it a valuable building block for crafting
complex molecular architectures.

This technical guide offers a comprehensive exploration of the physicochemical properties of
4,5-Dichloro-6-methoxypyrimidine. It is designed not merely as a compilation of data, but as
a practical resource for scientists at the bench. By understanding the fundamental
characteristics of this compound—from its spectral signature and solubility to its reactivity and
stability—researchers can unlock its full potential in the synthesis of novel, high-value
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molecules. Our discussion will delve into the causality behind its chemical behavior, providing
insights that inform experimental design and accelerate the discovery process.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic
intermediate is paramount for its effective use in research and development. These parameters
dictate everything from appropriate storage and handling to reaction setup and purification
strategies.

Structural and General Properties

4,5-Dichloro-6-methoxypyrimidine is a substituted pyrimidine with a molecular formula of
CsHaCl2N20.[1] The pyrimidine core is a six-membered aromatic heterocycle containing two
nitrogen atoms at positions 1 and 3. The chlorine atoms are situated at the 4 and 5 positions,
with a methoxy group at the 6-position. This arrangement of substituents creates a unique
electronic and steric environment that is central to its reactivity.

Table 1: Summary of Core Properties for 4,5-Dichloro-6-methoxypyrimidine

Property Value Source(s)
CAS Number 1806367-42-9 [11[2]
Molecular Formula CsHaCIl2N20 [1][3]
Molecular Weight 179.00 g/mol [11[3]
Appearance White to off-white solid/powder  [4]

Purity (Typical) > 95% [31[5]
Predicted Boiling Point 264.0 £ 35.0 °C [1]
Predicted Density 1.446 + 0.06 g/cm?3 [1]

Note: Boiling point and density are computationally predicted values and should be used as an
estimate.

Solubility Profile
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The solubility of a compound is a critical factor in its utility as a synthetic reagent. Preliminary
data indicates that 4,5-Dichloro-6-methoxypyrimidine exhibits slight solubility in non-polar
organic solvents.

Table 2: Qualitative Solubility of 4,5-Dichloro-6-methoxypyrimidine

Solvent Solubility Source(s)
Chloroform Slightly Soluble [6]
Dichloromethane Slightly Soluble [6]

For drug development professionals, a key parameter related to solubility and membrane
permeability is the octanol-water partition coefficient (LogP). While an experimentally
determined value for 4,5-Dichloro-6-methoxypyrimidine is not readily available in the
literature, a predicted LogP of 1.35 has been reported for the isomeric 4,6-dichloro-5-
methoxypyrimidine, suggesting the target compound is likely to be moderately lipophilic.[7]

Thermal Stability

The thermal stability of a compound is a crucial consideration for its safe storage and handling,
as well as for determining the viable temperature range for chemical reactions. While specific
differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 4,5-
Dichloro-6-methoxypyrimidine is not widely published, related pyrimidine derivatives have
been studied, showing that stability is influenced by the nature and position of substituents.[8]
General handling recommendations suggest storing the compound in a cool, dry place.[5]

Spectroscopic Characterization

Unequivocal structural confirmation is the bedrock of chemical synthesis. Spectroscopic
methods provide a detailed fingerprint of a molecule, allowing for its identification and an
assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution.
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e 1H NMR: The proton NMR spectrum of 4,5-Dichloro-6-methoxypyrimidine is expected to
be relatively simple. The methoxy group (-OCHs) should produce a singlet at approximately
3.9-4.1 ppm. The single proton on the pyrimidine ring at the 2-position is anticipated to
appear as a singlet further downfield, likely in the range of 8.5-8.8 ppm, due to the
deshielding effects of the adjacent nitrogen atoms and the overall aromaticity of the ring. For
the related isomer, 4,6-dichloro-5-methoxypyrimidine, the C2-H proton appears as a singlet
at 8.55 ppm and the methoxy protons as a singlet at 4.00 ppm in CDCls.[6]

e 13C NMR: The carbon NMR spectrum will provide information on the number and electronic
environment of the carbon atoms. Based on the structure, five distinct carbon signals are
expected. The methoxy carbon will likely appear around 55-60 ppm. The carbon atoms of the
pyrimidine ring will be in the aromatic region (typically 110-170 ppm). The carbons bearing
the chlorine atoms (C4 and C5) and the carbon attached to the methoxy group (C6) will have
their chemical shifts influenced by the electronegativity of these substituents. The C2 carbon,
situated between two nitrogen atoms, is also expected to have a characteristic chemical
shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4,5-Dichloro-6-methoxypyrimidine is expected to show characteristic absorption
bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching
vibrations within the pyrimidine ring, C-O stretching of the methoxy group, and C-ClI stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which allows for the determination of the molecular weight and can aid in structural
elucidation. The electron ionization (EI) mass spectrum of 4,5-Dichloro-6-methoxypyrimidine
should show a molecular ion peak (M*) at m/z 178. The isotopic pattern of this peak will be
characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks in an
approximate ratio of 6:9:3 relative to the M* peak.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4,5-Dichloro-6-methoxypyrimidine is primarily derived from the
reactivity of its two chlorine substituents. These atoms are susceptible to nucleophilic aromatic
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substitution (SnAr), a reaction of paramount importance in the synthesis of highly functionalized
heterocyclic compounds.[9][10]

Nucleophilic Aromatic Substitution (SnAr)

The pyrimidine ring is electron-deficient due to the presence of the two electronegative nitrogen
atoms. This electron deficiency is further enhanced by the electron-withdrawing inductive effect
of the chlorine atoms, making the carbon atoms to which they are attached (C4 and C5)
electrophilic and thus susceptible to attack by nucleophiles.

The general mechanism for S»Ar involves the addition of a nucleophile to the aromatic ring to
form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Subsequent loss of the leaving group (in this case, a chloride ion) restores the aromaticity of
the ring.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (S»Ar).

Regioselectivity

A key consideration in the reaction of di-substituted pyrimidines is regioselectivity. In the case
of 4,5-Dichloro-6-methoxypyrimidine, the two chlorine atoms are in different chemical
environments. The C4 position is para to one ring nitrogen and ortho to the other, while the C5
position is meta to both. Generally, in pyrimidine systems, nucleophilic attack is favored at the
2-, 4-, and 6-positions due to better stabilization of the negative charge in the Meisenheimer
intermediate by the adjacent nitrogen atoms. Therefore, it is anticipated that the chlorine at the
C4 position will be more reactive towards nucleophilic substitution than the chlorine at the C5
position. The electron-donating methoxy group at the C6 position will also influence the
electron density of the ring and thus the reactivity of the chloro-substituents.

Common Synthetic Transformations

e Amination: The reaction with primary and secondary amines is a common method to
introduce nitrogen-containing substituents, which are prevalent in biologically active
molecules.[11] These reactions are often carried out in the presence of a base, such as
potassium carbonate or triethylamine, in a polar aprotic solvent like DMF or acetonitrile at
elevated temperatures.[10]
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» Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base (e.qg.,
sodium hydride or potassium carbonate) can be used to displace the chlorine atoms and
form ether linkages.

e Thiolation: Thiols can also serve as effective nucleophiles to introduce sulfur-containing
moieties.

Experimental Protocols

The following protocols are provided as a general guide for the characterization and use of 4,5-
Dichloro-6-methoxypyrimidine. It is essential that all laboratory work is conducted with
appropriate personal protective equipment and in a well-ventilated fume hood.

Protocol for Determining Melting Point

The capillary method is a standard technique for determining the melting point of a solid
crystalline compound.

Materials:

» Melting point apparatus

Capillary tubes (sealed at one end)

Sample of 4,5-Dichloro-6-methoxypyrimidine

Spatula

Mortar and pestle (if sample is not a fine powder)
Procedure:

o Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a
mortar and pestle.

o Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3
mm in height) into the sealed end.
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o Tap the sealed end of the capillary tube on a hard surface to compact the sample at the
bottom.

e Place the capillary tube in the heating block of the melting point apparatus.

e Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid preliminary
measurement.

¢ Observe the sample and note the approximate temperature at which it melts.

» Allow the apparatus to cool.

o Prepare a new sample and heat to about 20 °C below the approximate melting point.
» Reduce the heating rate to 1-2 °C per minute.

e Record the temperature at which the first liquid appears (onset of melting) and the
temperature at which the last solid melts (completion of melting). This range is the melting
point of the compound.

Protocol for a Representative Nucleophilic Substitution
Reaction (Amination)

This protocol describes a general procedure for the mono-amination of 4,5-Dichloro-6-
methoxypyrimidine.
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Caption: Experimental workflow for a typical amination reaction.

Materials:
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4,5-Dichloro-6-methoxypyrimidine

Primary or secondary amine of choice
Anhydrous potassium carbonate (K2COs)
Anhydrous N,N-Dimethylformamide (DMF)
Round-bottom flask with a stir bar

Reflux condenser

Heating mantle

Standard glassware for workup and purification
Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-
Dichloro-6-methoxypyrimidine (1 equivalent).

Add anhydrous DMF to dissolve the starting material.
Add the amine (1.0-1.2 equivalents) to the stirred solution.
Add anhydrous potassium carbonate (2-3 equivalents).

Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically
80-120 °C).

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into water and extract the product with an appropriate organic solvent (e.g.,
ethyl acetate).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

e Characterize the purified product by NMR and MS to confirm its structure.

Safety and Handling

As a chlorinated heterocyclic compound, 4,5-Dichloro-6-methoxypyrimidine should be
handled with care.

o General Hazards: It is classified as harmful if swallowed and causes serious eye damage.[3]

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields or
goggles, a lab coat, and chemical-resistant gloves when handling this compound.

» Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated
area, preferably a chemical fume hood.

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[3]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4,5-Dichloro-6-methoxypyrimidine is a valuable and versatile building block for organic
synthesis. Its key physicochemical properties, particularly the susceptibility of its chlorine atoms
to nucleophilic aromatic substitution, make it an attractive starting material for the synthesis of a
diverse range of functionalized pyrimidines for applications in drug discovery and agrochemical
research. By understanding its fundamental properties, reactivity, and handling requirements as
outlined in this guide, researchers can effectively and safely utilize this compound to advance
their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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